ジオキソプロメタジン塩酸塩

概要

説明

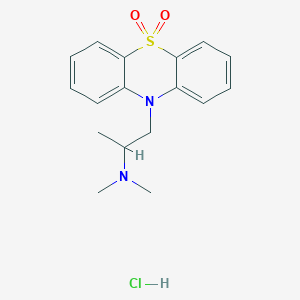

Dioxopromethazine hydrochloride is a phenothiazine derivative known for its significant pharmacological properties. It is chemically identified as 5,5-dioxo-10-(2-(dimethylamino)propyl) phenothiazine hydrochloride. This compound is widely recognized for its antihistamine, anti-inflammatory, and local anesthetic properties .

科学的研究の応用

Pharmacological Properties

Dioxopromethazine hydrochloride acts as an H1 receptor antagonist , inhibiting histamine activity and alleviating allergic reactions. It is commonly utilized in treating conditions such as:

- Respiratory Illnesses : Effective in managing symptoms associated with asthma and allergic rhinitis.

- Pruritus and Urticaria : Used to relieve itching and skin rashes caused by allergic reactions .

Antihistamine Research

Dioxopromethazine is extensively studied for its antihistaminic properties, particularly through:

- Chiral Separation Studies : Research has demonstrated effective enantiomeric separation of dioxopromethazine using high-performance liquid chromatography (HPLC), revealing significant differences in pharmacokinetic profiles between its enantiomers .

Antiviral Activity

Emerging studies indicate potential antiviral applications, particularly against respiratory viruses:

- Inhibition of Viral Replication : Preliminary findings suggest that dioxopromethazine may exhibit inhibitory effects on viral replication pathways, warranting further investigation into its efficacy against specific viral infections .

Cancer Research

Dioxopromethazine's role as an adjunct therapy in cancer treatment is being explored due to its ability to modulate immune responses and potentially enhance the efficacy of conventional therapies .

Case Studies and Clinical Trials

Several studies have documented the clinical applications and effectiveness of dioxopromethazine:

- Pharmacokinetic Studies : A study highlighted the stereoselective pharmacokinetics of dioxopromethazine enantiomers in rats, demonstrating significant differences in absorption and metabolism rates .

- Clinical Efficacy Trials : Clinical trials have shown that dioxopromethazine effectively alleviates symptoms of pruritus and urticaria, confirming its therapeutic utility in allergic conditions .

Data Overview

The following table summarizes key data related to dioxopromethazine hydrochloride:

| Property | Details |

|---|---|

| Chemical Formula | C₁₇H₂₁ClN₂O₂S |

| CAS Registry Number | 13754-57-9 |

| Drug Type | Chemical drug |

| Primary Use | Antihistamine for respiratory illnesses |

| Mechanism | H1 receptor antagonist |

| Active Indications | Pruritus, Urticaria |

| Clinical Approval | Approved since January 1989 |

作用機序

ジオキソプロメタジン塩酸塩の作用機序は、さまざまな分子標的との相互作用を伴います。

ヒスタミン受容体: ヒスタミンH1受容体に対して拮抗薬として作用し、アレルギー反応を軽減します。

ムスカリン受容体: ムスカリン受容体をブロックすることにより、抗コリン作用を示します。

生化学分析

Biochemical Properties

Dioxopromethazine hydrochloride interacts with various biomolecules, particularly proteins. One significant interaction is with human serum albumin (HSA), a principal extracellular protein in blood plasma . The compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction suggests that dioxopromethazine hydrochloride may play a role in the transport and deposition of many endogenous and exogenous compounds .

Cellular Effects

Dioxopromethazine hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce conformational changes in HSA, which could potentially influence cell function . Additionally, the compound has been shown to have sonodynamic effects on bovine serum albumin (BSA) molecules, causing damage to these molecules .

Molecular Mechanism

The mechanism of action of dioxopromethazine hydrochloride involves binding interactions with biomolecules and changes in gene expression. This binding process is a favorable one, with a negative Gibbs energy change . The binding of dioxopromethazine hydrochloride with HSA can induce conformational changes in HSA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dioxopromethazine hydrochloride can change over time. For instance, the compound has been shown to have a strong ability to quench the intrinsic fluorescence of HSA, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

Dioxopromethazine hydrochloride is known to interact with the H1 receptor, acting as an antagonist . This suggests that the compound is involved in the neuroactive ligand-receptor interaction pathway and the inflammatory mediator regulation of TRP channels pathway

Transport and Distribution

Dioxopromethazine hydrochloride is likely transported and distributed within cells and tissues through its interactions with proteins such as HSA

Subcellular Localization

Given its interactions with proteins such as HSA, it is possible that the compound may be directed to specific compartments or organelles within the cell .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of dioxopromethazine hydrochloride typically involves the oxidation of promethazine. The process includes the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to introduce the dioxo groups into the phenothiazine structure .

Industrial Production Methods: In industrial settings, the production of dioxopromethazine hydrochloride involves large-scale oxidation reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial production .

化学反応の分析

反応の種類: ジオキソプロメタジン塩酸塩は、以下を含むさまざまな化学反応を起こします。

酸化: フェノチアジン構造へのジオキソ基の導入。

還元: 還元条件下でのプロメタジンへの変換。

一般的な試薬と条件:

酸化: 過酸化水素、過マンガン酸カリウム。

還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換: ハロゲン化剤、アルキル化剤.

生成される主な生成物:

酸化: ジオキソプロメタジン塩酸塩。

還元: プロメタジン。

置換: さまざまな置換フェノチアジン誘導体.

4. 科学研究への応用

ジオキソプロメタジン塩酸塩は、科学研究において幅広い用途を持っています。

化学: 有機合成における試薬として、および分析化学における標準として使用されます。

生物学: タンパク質や酵素との相互作用について研究されています。

医学: 抗ヒスタミン作用、抗炎症作用、局所麻酔作用について調査されています。

類似化合物との比較

ジオキソプロメタジン塩酸塩は、プロメタジンなどの他のフェノチアジン誘導体と比較されます。

プロメタジン: 構造は似ていますが、ジオキソ基がないため、薬理学的特性が異なります。

クロルプロマジン: 抗精神病作用を持つ別のフェノチアジン誘導体です。

ペルフェナジン: 抗精神病薬として使用され、側鎖構造が異なります.

独自性: ジオキソプロメタジン塩酸塩は、ジオキソ基の存在により、他のフェノチアジン誘導体と比較して、抗ヒスタミン作用と抗炎症作用が強化されている点が特徴です .

生物活性

Dioxopromethazine hydrochloride (DPZ) is a phenothiazine derivative, closely related to promethazine, and exhibits a range of biological activities. This article explores its pharmacological properties, mechanisms of action, case studies, and research findings related to its biological activity.

Dioxopromethazine hydrochloride functions primarily as an antihistamine and antidopaminergic agent . Its mechanism involves:

- H1 Receptor Antagonism : DPZ blocks histamine H1 receptors, which mitigates allergic responses and induces sedation.

- Dopamine Receptor Antagonism : It acts on mesolimbic dopamine receptors, which is significant in treating nausea and motion sickness.

- Alpha-Adrenergic Receptor Blockade : This contributes to its sedative effects and potential cardiovascular implications.

The pharmacological profile of DPZ indicates that it may also interact with muscarinic receptors, enhancing its sedative properties and contributing to its side effects such as dry mouth and urinary retention .

Pharmacokinetics

The pharmacokinetic properties of dioxopromethazine hydrochloride are similar to those of promethazine. Key parameters include:

| Parameter | Value |

|---|---|

| Bioavailability | 25% (oral due to first-pass metabolism) |

| Volume of Distribution | ~970 L (30 L/kg) |

| Protein Binding | 93% (primarily to albumin) |

| Elimination Half-life | 10–19 hours |

| Metabolism | Liver (glucuronidation and sulfoxidation) |

| Excretion | Urine and bile |

These properties suggest that DPZ has a prolonged action due to its extensive protein binding and half-life .

Antihistaminic Effects

DPZ's antihistaminic activity is effective in treating allergic reactions, as evidenced by clinical studies demonstrating significant symptom relief in patients with allergic rhinitis .

Neuropharmacological Effects

Research indicates that DPZ exhibits neuropharmacological effects, including sedation and reduced anxiety. A study involving human serum albumin showed that DPZ binds effectively, which may influence its distribution and efficacy in the central nervous system .

Case Studies

- Case Report on Abuse : A case study highlighted the misuse of promethazine-based concoctions, such as "purple drank," leading to severe CNS effects including confusion and respiratory depression. This underscores the potential for abuse and the necessity for careful monitoring when prescribing DPZ .

- Fluorescence Binding Studies : In vitro studies using fluorescence spectroscopy demonstrated the binding affinity of DPZ to human serum albumin, indicating its potential impact on pharmacokinetics and therapeutic efficacy in clinical settings .

Side Effects and Toxicology

Common side effects associated with dioxopromethazine hydrochloride include:

- CNS Depression : Symptoms can range from drowsiness to severe respiratory depression.

- Anticholinergic Effects : Dry mouth, blurred vision, constipation, and urinary retention are frequently reported.

- Potential for Overdose : Overdoses can lead to profound CNS depression, hypotension, and even death. Management typically involves symptomatic treatment .

特性

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。